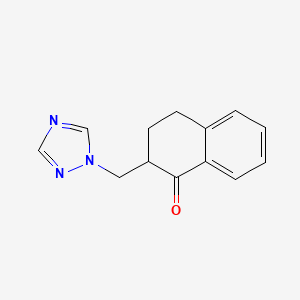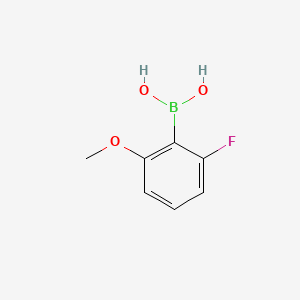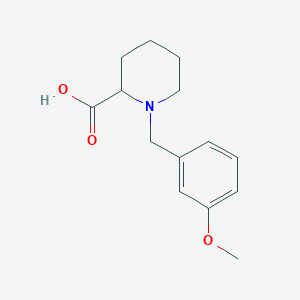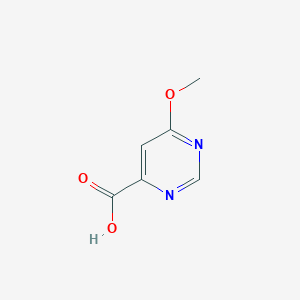
1,2-Bis(bromomethyl)naphthalene
Overview
Description
1,2-Bis(bromomethyl)naphthalene is a chemical compound that is part of the bis-halomethylated naphthalenes family. It is characterized by the presence of two bromomethyl groups attached to a naphthalene ring system. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of complex organic molecules and materials with unique properties.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. For instance, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) dication, a related compound, is accomplished under anhydrous conditions starting from 1,8-dibromonaphthalene, which suggests that similar brominated naphthalenes can be synthesized using appropriate precursors and conditions . Additionally, the synthesis of [7-(Fluoromethyl)-2-naphthyl]methanol from 2,7-bis(bromomethyl)naphthalene through halogen exchange followed by hydrolysis indicates the versatility of bromomethylated naphthalenes in chemical transformations .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is influenced by the presence of bromomethyl groups. These groups can participate in various interactions, such as C-Br...Br contacts and C-H...Br hydrogen bonds, which play a crucial role in the crystal packing of these compounds . The molecular structure can also be modified to create chiral, atropisomeric proton sponges, as seen in the synthesis of binaphthyl substituted 1,8-bis(dimethylamino)naphthalenes .
Chemical Reactions Analysis
This compound is reactive and can participate in a range of chemical reactions. For example, it can act as a precursor in the two-photon chemistry leading to the generation of acenaphthene through intramolecular CC bond formation . It also exhibits unique behavior as a highly active organic DNA crosslinking molecule, suggesting its potential in biomedical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the substituents attached to the naphthalene core. The electron-withdrawing nature of the bromine atoms and the substitution patterns significantly affect the activity of the molecule, as demonstrated by the unique crosslinking activity of 2,6-bis(bromomethyl)naphthalene on DNA . The basicity of related compounds, such as proton sponges, is determined by the polar effect of ortho-substituents and the buttressing effect, which is a combination of steric interactions .
Scientific Research Applications
Chemical Synthesis and Structural Studies
Synthesis of Unusual Amino Acid Derivatives
1,2-Bis(bromomethyl)naphthalene has been used in the synthesis of cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions, demonstrating its utility in creating structurally unique and complex molecules (Kotha & Brahmachary, 2000).
Crystal Packing and Interactions
Studies on compounds like 2,3-bis(dibromomethyl)naphthalene reveal insights into the packing patterns in crystals, highlighting the role of bromine...bromine contacts and C-H...Br hydrogen bonds in molecular arrangement, which is crucial for understanding and designing new materials (Kuś, Jones, Kusz, & Książek, 2023).
Surface Chemistry and Polymerization
The compound's role in on-surface dehalogenative homocoupling has been explored, offering a pathway to form hydrocarbon dimers or conjugated polymers, significant in the field of material science and nanotechnology (Tang et al., 2022).
Biological Applications and Material Science
DNA Crosslinking and Mutagenicity Studies
The unique behavior of bis-halomethylated naphthalenes like 2,6-bis(bromomethyl)naphthalene, showing high crosslinking activity on DNA, provides crucial insights into their potential therapeutic applications and mutagenic properties (Higashi, Uemura, Inami, & Mochizuki, 2009).
Synthesis of Heterocyclic and Proton Sponge Molecules
The reactivity of this compound with different amines and its application in the synthesis of heterocyclic molecules and double proton sponges, which have implications in pharmaceutical and material chemistry, are notable (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).
Development of Organic Light-Emitting Diodes (OLEDs)
The synthesis and characterization of poly(1,5-naphthylene vinylene) and its copolymers have been conducted, with potential applications in the field of OLEDs and advanced display technologies (Bai, Wu, & Shi, 2006).
Safety and Hazards
1,2-Bis(bromomethyl)naphthalene is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
Mechanism of Action
Target of Action
1,2-Bis(bromomethyl)naphthalene is a complex organic compound with a molecular formula of C12H10Br2
Mode of Action
Brominated compounds are generally known for their electrophilic nature, which allows them to form covalent bonds with nucleophilic sites in biological molecules . This can lead to changes in the structure and function of these molecules.
Biochemical Pathways
Brominated compounds can potentially disrupt various biochemical pathways due to their reactivity and ability to form covalent bonds with biological molecules .
Pharmacokinetics
Brominated compounds are generally lipophilic, which can influence their absorption and distribution within the body .
Result of Action
Brominated compounds can potentially cause cellular damage due to their reactivity and ability to form covalent bonds with biological molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of this compound .
properties
IUPAC Name |
1,2-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONHMGXRXCPGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392171 | |
| Record name | 1,2-bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59882-98-3 | |
| Record name | 1,2-bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-BIS(BROMOMETHYL)NAPHTHALENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)
![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)
![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)





![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)




